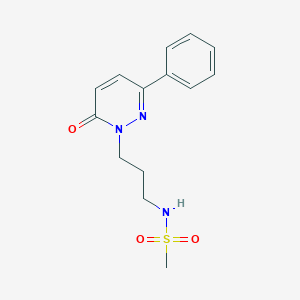

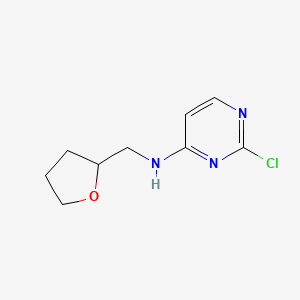

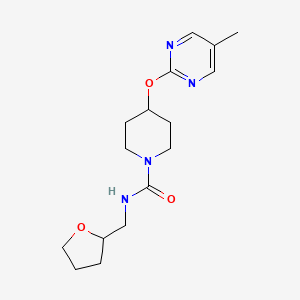

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine” is a chemical compound that has been used in pharmaceutical testing . It is a derivative of pyrimidin-4-amine, a class of compounds known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-pyridine substituted 2-chloro-thieno [2,3 -d ]pyrimidin-4-amine derivatives has been synthesized and characterized by 1 H and 13 C NMR spectrometry .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

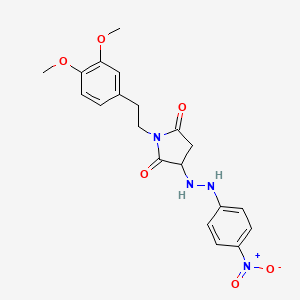

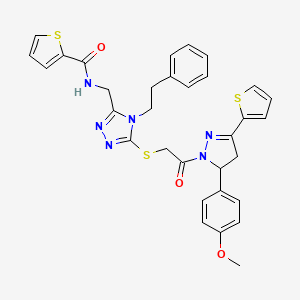

Studies have demonstrated the synthesis of various pyrimidine derivatives, highlighting the versatility of 2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine in creating compounds with potential biological activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation has shown significant insecticidal and antibacterial potential, indicating the broad applicability of this compound in creating bioactive molecules (Deohate & Palaspagar, 2020).

Anticancer and Antibacterial Compounds

Novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand synthesized from pyrimidine derivatives, including 2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine, have been studied for their anticancer properties and antibacterial activity. These compounds exhibit promising results in inhibiting the growth of cancer cells and bacteria, showcasing the potential therapeutic applications of pyrimidine derivatives (Ghani & Mansour, 2011).

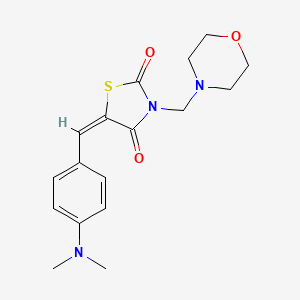

Antioxidant, Antimicrobial, and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. These studies indicate that pyrimidine derivatives can serve as a basis for developing new pharmaceuticals with diverse biological activities (Chandrashekaraiah et al., 2014).

Chemical Reactivity and Structural Analysis

Chemical Reactivity Studies

Research has explored the chemical reactivity of pyrimidine compounds, including the synthesis of Schiff bases and the construction of nitrogen heterocyclic compounds. These studies contribute to our understanding of the chemical behavior of pyrimidine derivatives and their potential applications in synthesizing novel heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).

X-ray Crystallography and Molecular Structure

The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been determined, providing insights into the molecular arrangement and hydrogen bonding patterns of pyrimidine derivatives. Such structural analyses are crucial for understanding the properties of these compounds and their potential applications in various scientific fields (Repich et al., 2017).

Mécanisme D'action

Mode of Action

It is known that many pyrimidine derivatives interact with various enzymes and receptors in the body, altering their function and leading to various biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be studied in preclinical and clinical trials .

Result of Action

As a pyrimidine derivative, it may have a wide range of potential effects, but these would need to be confirmed through experimental studies .

Propriétés

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHORVDFEESSQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![8-Iodo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B2881226.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2881229.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B2881230.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-[2-(1H-indol-3-yl)ethyl]pteridin-4-one](/img/structure/B2881234.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2881237.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881240.png)